molecular formula C12H8F6N2O2 B4010145 1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4010145
M. Wt: 326.19 g/mol
InChI Key: BOCDRQDDEPQHIV-UHFFFAOYSA-N
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Description

1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzoyl chloride with 3,5-bis(trifluoromethyl)pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The benzoyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of trifluoromethyl groups.

    1-benzoyl-3,5-diphenylpyrazole: Contains phenyl groups instead of trifluoromethyl groups.

    1-benzoyl-3,5-dichloropyrazole: Sub

Properties

IUPAC Name

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O2/c13-11(14,15)8-6-10(22,12(16,17)18)20(19-8)9(21)7-4-2-1-3-5-7/h1-5,22H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCDRQDDEPQHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-benzoyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.